molecular formula C21H30O4 B12048692 Cortodoxone-d5

Cortodoxone-d5

Cat. No.: B12048692
M. Wt: 351.5 g/mol
InChI Key: WHBHBVVOGNECLV-NGKMQDFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cortodoxone-d5, also known as 11-Deoxycortisol-d5, is a deuterium-labeled version of 11-Deoxycortisol. It is an endogenous glucocorticoid steroid hormone and a metabolic intermediate toward cortisol. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cortodoxone-d5 is synthesized by incorporating deuterium atoms into the 11-Deoxycortisol molecule. The deuterium atoms are typically introduced through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve the desired level of deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Cortodoxone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cortisol (from oxidation) and various hydroxyl derivatives (from reduction). The deuterium-labeled versions of these products are used as internal standards in analytical applications .

Scientific Research Applications

Endocrinology

Cortodoxone-d5 is primarily utilized in research related to adrenal function and steroid metabolism. It serves as a valuable tool for studying conditions such as congenital adrenal hyperplasia (CAH) and other adrenal insufficiencies.

  • Case Study: Measurement of Serum Levels
    A study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure serum levels of this compound alongside other steroids in patients with CAH. The results indicated distinct patterns in steroid profiles that could aid in diagnosing adrenal disorders .
Steroid Normal Range (ng/mL) CAH Patients (n=48)
Cortisol136 ± 65Increased post-stimulation
11-Deoxycortisol<10Elevated (up to 210)

Immunology

Recent studies have explored the immunomodulatory effects of this compound, particularly its influence on T-cell activation and proliferation.

  • Case Study: T-cell Function
    Research demonstrated that this compound positively correlates with T-cell immune traits, enhancing lymphoid cellular responses following BCG vaccination. In vitro experiments showed that treatment with this compound promoted T-cell proliferation and Th17 polarization, indicating its potential role as an immunotherapeutic agent .
T-cell Parameter Control Group This compound Treated Group
IL-17 ProductionLowSignificantly Increased
T-cell ActivationBaselineHigh Activation Markers

Cancer Research

This compound is being investigated for its potential applications in cancer therapy, particularly in modulating immune responses against tumors.

  • Case Study: Cancer Immunotherapy
    A patent outlines methods using this compound to enhance the efficacy of immunotherapeutic agents by modulating the tumor microenvironment and promoting anti-tumor immunity .

Pharmacological Applications

The pharmacological profile of this compound indicates its use in various therapeutic contexts:

  • Topical Formulations
    This compound can be incorporated into topical formulations for treating inflammatory skin conditions due to its anti-inflammatory properties. Its ability to penetrate skin layers effectively enhances localized therapeutic effects while minimizing systemic exposure .

Mechanism of Action

Cortodoxone-d5 exerts its effects by acting as a stable isotope-labeled analog of 11-Deoxycortisol. It is used as an internal standard in analytical methods to ensure accurate quantification of 11-Deoxycortisol and related compounds. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise differentiation from the non-labeled compound in mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds, making it an essential tool in scientific research .

Biological Activity

Cortodoxone-d5 is a deuterated derivative of cortodoxone, a synthetic glucocorticoid that exhibits various biological activities, particularly in the modulation of immune responses and inflammation. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the molecular formula C21H30D5O4, where deuterium (D) isotopes are incorporated into the structure to enhance stability and tracking in biological studies. The compound acts primarily through the glucocorticoid receptor (GR), influencing gene expression related to immune and inflammatory responses.

  • Glucocorticoid Receptor Activation :
    • This compound binds to the GR, facilitating its translocation to the nucleus where it regulates the transcription of target genes involved in inflammation and immune response modulation .
    • It exhibits a dual mode of action: acting as a transcription factor and modulating other transcription factors, which is essential for its anti-inflammatory effects .
  • Influence on T Cell Function :
    • Research indicates that this compound enhances T cell proliferation and activation. It has been shown to increase tryptophan oxygenase activity, leading to elevated corticosterone secretion, which is crucial for T cell responses .
    • In vitro studies demonstrate that this compound-treated T cells exhibit an activated phenotype characterized by high levels of PD-L1 and CD25, alongside downregulation of CD62L and CD127 .

Table 1: Summary of Biological Activities of this compound

ActivityObservationReference
T Cell Proliferation Enhanced proliferation under physiological conditions
Corticosterone Secretion Induced secretion correlating with immune traits
Inflammatory Response Modulates cytokine production in immune cells

Case Studies

  • T Cell Activation Study :
    • A cohort study involving 534 healthy volunteers assessed the impact of various steroid hormones on immune traits. Results indicated that this compound positively correlated with T cell function, particularly enhancing IL-17 responses during Candida infection .
  • In Vitro Analysis :
    • In controlled laboratory settings, T cells treated with this compound displayed significant increases in activation markers following CD3/CD28 co-stimulation. This suggests potential applications in enhancing immune responses in immunocompromised states .

Research Findings

Recent investigations have focused on the broader implications of this compound in therapeutic contexts:

  • Anti-inflammatory Applications : Studies highlight its potential use in treating autoimmune diseases due to its ability to modulate inflammatory pathways effectively.
  • Cancer Immunotherapy : Given its role in T cell activation, there is ongoing research into using this compound as an adjunct therapy in cancer treatments to enhance anti-tumor immunity.

Properties

Molecular Formula

C21H30O4

Molecular Weight

351.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1/i3D2,5D2,11D

InChI Key

WHBHBVVOGNECLV-NGKMQDFHSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)CO)O)C)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.